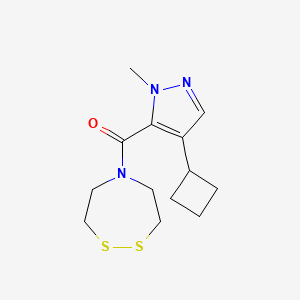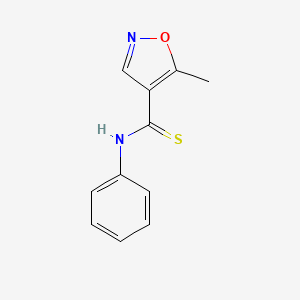
5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27. It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The exact 3D structure is not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative synthesis routes and detailed structural analyses for compounds related to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. For instance, studies have explored the spectroscopic, X-ray, and DFT studies of prototropic tautomerism and photophysical properties of new substituted compounds, providing insights into their structural characteristics and potential functionalities (Rana & Chaudhary, 2021). Similarly, the structural study of triazole derivatives prepared by oxidative cyclization of thiosemicarbazides has added to the understanding of these compounds' molecular structures through single-crystal X-ray diffraction (Artime et al., 2018).
Photophysical Studies
Photophysical studies of these compounds in different solvents have been reported, shedding light on their UV and fluorescence properties. This research is crucial for understanding the potential applications of these compounds in materials science and photophysical applications (Rana & Chaudhary, 2021).
Antimicrobial Activity
The synthesis and evaluation of novel antimicrobial 1,2,4-triazole derivatives containing various skeletons have been a significant area of research. These studies aim to explore the potential of such compounds in combating microbial resistance, with some compounds showing promising results in preliminary screenings (Ceylan et al., 2016).
Anticancer Agents
A fascinating area of research is the exploration of thiazole and thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. These studies involve synthesizing novel compounds and evaluating their in vitro anticancer activity, contributing to the development of new therapeutic agents (Gomha et al., 2017).
Corrosion Inhibition
Another intriguing application is the use of compounds containing the methylthiophenyl moiety as corrosion inhibitors for steel in hydrochloric acid solutions. This research provides valuable insights into the development of more effective corrosion inhibitors, which is crucial for industrial applications (Nataraja et al., 2011).
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been found to have a wide spectrum of biological activities . They have been associated with various biological responses, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been found to regulate immune functions, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory activities .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The synthesis of oxazole derivatives, including this compound, has been found to be influenced by environmental conditions such as temperature .
Properties
IUPAC Name |
5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRBBRSFDQFJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)
![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)
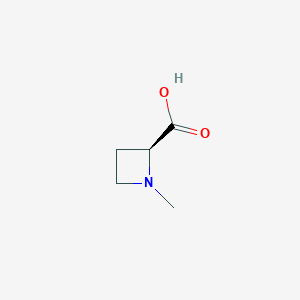
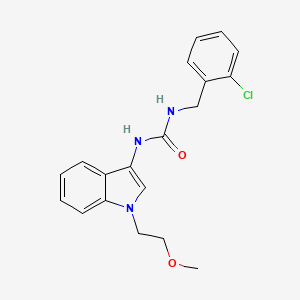
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)
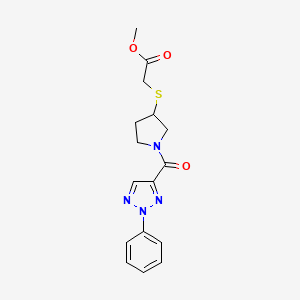
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)
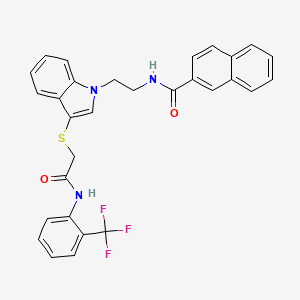
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)

